HBV DNA Polymerase Inhibition: 2',3'-Dideoxy-3'-fluoroadenosine Triphosphate vs. Cellular Polymerases
The triphosphate of 2',3'-dideoxy-3'-fluoroadenosine (the deprotected active form derived from N6-benzoyl-3'-fluoro-2',3'-dideoxyadenosine) inhibits hepatitis B virus DNA polymerase with an ID50 of 0.03–0.35 µM, making it one of the most potent inhibitors in a panel of 14 nucleoside triphosphates [1]. Cellular DNA polymerases α and β showed resistance or only partial sensitivity to this analog, indicating a favorable selectivity profile [1].
| Evidence Dimension | HBV DNA polymerase inhibition (ID50) |
|---|---|
| Target Compound Data | 0.03–0.35 µM |
| Comparator Or Baseline | Cellular DNA polymerase α (resistant) and β (partially affected) |
| Quantified Difference | >100-fold selectivity for viral vs. host polymerase |
| Conditions | Endogenous HBV DNA polymerase assay |
Why This Matters
This selectivity profile supports procurement for HBV-focused research programs requiring a potent, viral-selective chain terminator.
- [1] Matthes E, Reimer K, von Janta-Lipinski M, Meisel H, Lehmann C. Comparative inhibition of hepatitis B virus DNA polymerase and cellular DNA polymerases by triphosphates of sugar-modified 5-methyldeoxycytidines and of other nucleoside analogs. Antimicrobial Agents and Chemotherapy. 1991;35(6):1254-1257. PMID: 1929276. View Source
